
5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C₁₂H₂₀N₂O₂ It is characterized by the presence of a cyclopentyl and an isobutyl group attached to an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with isobutylamine to form an intermediate, which is then cyclized using a suitable dehydrating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isobutylimidazolidine-2,4-dione: Similar structure but lacks the cyclopentyl group.
5-Cyclopentylimidazolidine-2,4-dione: Similar structure but lacks the isobutyl group.
5-Methylimidazolidine-2,4-dione: Contains a methyl group instead of cyclopentyl and isobutyl groups.
Uniqueness
5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione is unique due to the presence of both cyclopentyl and isobutyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, particularly in the design of new materials and bioactive molecules .
Eigenschaften
CAS-Nummer |
7252-15-5 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
5-cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)7-12(9-5-3-4-6-9)10(15)13-11(16)14-12/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16) |
InChI-Schlüssel |
GAWFYANFPSXPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(C(=O)NC(=O)N1)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)


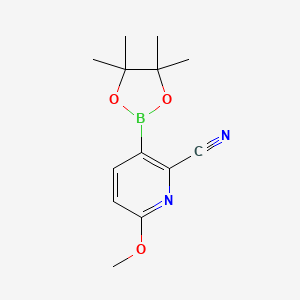
![5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B12948066.png)
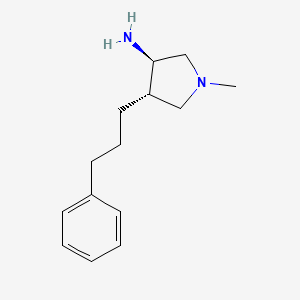
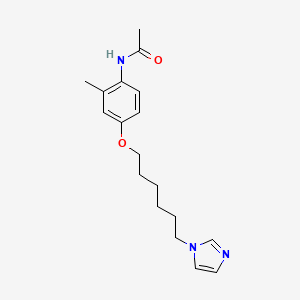
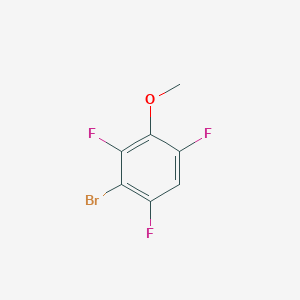
![12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
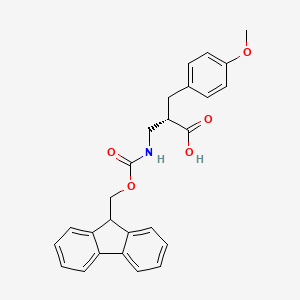
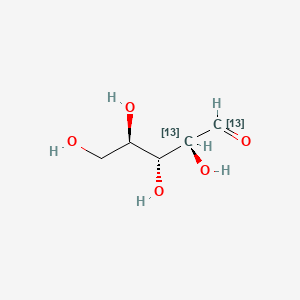
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)

